molecular formula C20H25NO2 B3931977 4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

Cat. No.: B3931977
M. Wt: 311.4 g/mol
InChI Key: GDTCGBFQPMGYMU-UHFFFAOYSA-N
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Description

4-(3,4-Dihydro-2(1H)-isoquinolinylcarbonyl)-1,7,7-trimethylbicyclo[221]heptan-2-one is an intriguing compound known for its complex structure and diverse applications in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one typically involves multi-step reactions starting from readily available precursors. Key steps often include the construction of the bicyclic framework, followed by functional group transformations to introduce the isoquinolinylcarbonyl moiety. Precise reaction conditions, such as temperature, solvent, and catalysts, are critical to achieving high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Batch or continuous flow processes could be employed, focusing on efficient use of reagents and minimizing waste. Advanced purification techniques, such as chromatography or crystallization, ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions It Undergoes: 4-(3,4-Dihydro-2(1H)-isoquinolinylcarbonyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one can participate in various chemical reactions, including:

  • Oxidation: The compound may undergo oxidation, leading to the formation of more oxidized derivatives.

  • Reduction: Reduction reactions can convert certain functional groups within the compound to more reduced forms.

  • Substitution: Both nucleophilic and electrophilic substitution reactions are possible, altering specific functional groups.

Common Reagents and Conditions: Common reagents for these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Conditions such as temperature, pressure, and solvent choice are tailored to optimize the reaction efficiency and selectivity.

Major Products Formed from These Reactions: The major products depend on the specific reaction type. Oxidation might yield ketones or acids, reduction could produce alcohols or amines, and substitution reactions result in modified derivatives with varied functionalities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of reaction mechanisms and new synthetic methodologies.

Biology: In biological studies, derivatives of this compound may act as probes or inhibitors, helping to elucidate biochemical pathways and molecular interactions.

Medicine: Potential medicinal applications include the development of novel therapeutic agents. The compound's framework may be tailored to enhance biological activity against specific targets, such as enzymes or receptors.

Industry: In industrial settings, the compound could be used in the synthesis of specialty chemicals, materials, or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which 4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one exerts its effects involves specific molecular targets and pathways. Its structural components interact with target molecules, potentially inhibiting or modifying their activity. The bicyclic core provides rigidity, while the isoquinolinylcarbonyl group offers a site for interactions with biological macromolecules.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: When compared to similar compounds, 4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one stands out due to its unique combination of a bicyclic core and an isoquinolinylcarbonyl substituent. This combination may confer distinct reactivity and biological activity, differentiating it from analogs with simpler or alternative substituents.

List of Similar Compounds: Some similar compounds include:

  • 4-(2,3-dihydro-1H-isoindol-2-ylcarbonyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

  • 4-(1H-isoquinolinylcarbonyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

  • 4-(3,4-dihydro-2(1H)-pyridylcarbonyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

Each of these compounds features variations in the bicyclic core or the substituents, leading to differences in their properties and applications.

That's a look into the fascinating world of this compound! Let me know if there's any other area you're curious about.

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-18(2)19(3)9-10-20(18,12-16(19)22)17(23)21-11-8-14-6-4-5-7-15(14)13-21/h4-7H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTCGBFQPMGYMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(CC2=O)C(=O)N3CCC4=CC=CC=C4C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
Reactant of Route 2
Reactant of Route 2
4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
Reactant of Route 3
Reactant of Route 3
4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
Reactant of Route 4
4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
Reactant of Route 5
4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
Reactant of Route 6
4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

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